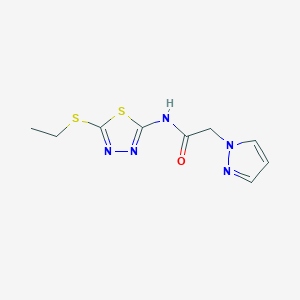
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(1H-pyrazol-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(1H-pyrazol-1-yl)acetamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains both thiadiazole and pyrazole rings, which are known for their diverse biological activities and chemical reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(1H-pyrazol-1-yl)acetamide typically involves the formation of the thiadiazole and pyrazole rings followed by their coupling. One common method involves the reaction of ethylthio-substituted thiadiazole with a pyrazole derivative under specific conditions that promote the formation of the acetamide linkage. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The purification process might involve techniques such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiadiazole or pyrazole rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiadiazole or pyrazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents or nucleophiles like amines can be used in the presence of appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the rings.
科学研究应用
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(1H-pyrazol-1-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
作用机制
The mechanism by which N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(1H-pyrazol-1-yl)acetamide exerts its effects involves interactions with specific molecular targets. The thiadiazole and pyrazole rings can interact with enzymes or receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide
- N-(3,5-bis(trifluoromethyl)phenyl)thiourea
Uniqueness
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(1H-pyrazol-1-yl)acetamide is unique due to the presence of both thiadiazole and pyrazole rings, which confer distinct chemical and biological properties
属性
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5OS2/c1-2-16-9-13-12-8(17-9)11-7(15)6-14-5-3-4-10-14/h3-5H,2,6H2,1H3,(H,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMJPOFKUSJEQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
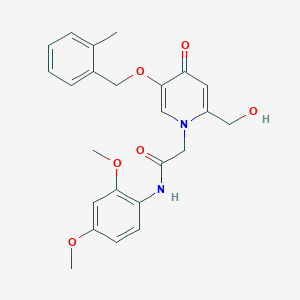
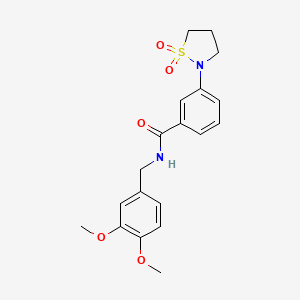

![4-(piperidin-1-yl)-6-{4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidine](/img/structure/B2755819.png)
![Dimethyl(2-{[1-(2-phenylethenesulfonyl)piperidin-4-yl]oxy}ethyl)amine](/img/structure/B2755821.png)
![N'-(4-tert-butylbenzoyl)-4-[(pyridin-4-yl)methyl]piperazine-1-carbohydrazide](/img/structure/B2755822.png)

![3-Methyl-1-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiourea](/img/structure/B2755825.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2755826.png)
![6-Amino-1H-pyrazolo[1,5-a]pyrimidin-7-one;hydrobromide](/img/structure/B2755827.png)
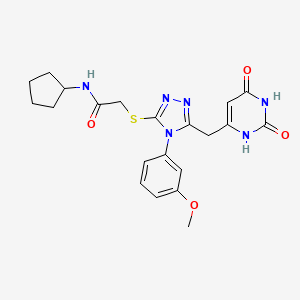
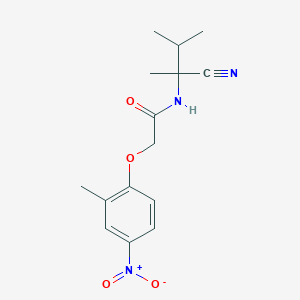
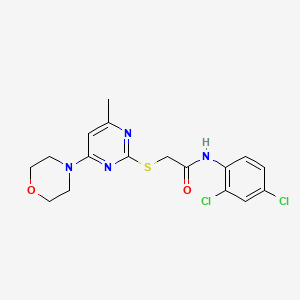
![1-methyl-N-[3-(morpholin-4-yl)propyl]piperidin-4-amine](/img/structure/B2755835.png)
